Psilocybin-d4 is a deuterated derivative of psilocybin, a naturally occurring psychedelic compound primarily found in certain species of mushrooms. The compound is notable for its psychoactive properties, which are attributed to its conversion into psilocin in the body. Psilocybin-d4 is utilized in various research applications, particularly in pharmacokinetics and metabolic studies due to the incorporation of deuterium, which alters the compound's stability and metabolic pathways without significantly affecting its pharmacological activity.
The synthesis of psilocybin-d4 typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Recent studies have focused on improving the phosphorylation step, which has historically been challenging due to the instability of intermediates .
Psilocybin-d4 has a molecular formula of and a molecular weight of approximately 288.27 g/mol. Its structure includes a phosphoryl group attached to an indole ring, characteristic of tryptamines.
The accurate mass of psilocybin-d4 is reported as 288.1177 .
Psilocybin-d4 undergoes similar chemical reactions as its non-deuterated counterpart. Upon ingestion, it is rapidly converted into psilocin through dephosphorylation. This conversion is crucial for its psychoactive effects.
The metabolic pathways involve enzymatic reactions that convert psilocybin into psilocin primarily in the liver and other tissues where β-glucuronidase activity facilitates this process .
Psilocybin-d4 acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction leads to altered perception, mood changes, and hallucinogenic effects.
Research indicates that the presence of deuterium may enhance the compound's stability in biological systems, potentially leading to prolonged effects compared to non-deuterated forms.
Psilocybin-d4 appears as a neat solid with a high purity level (>95% HPLC). Its melting point ranges between 220–228 °C (428–442 °F) .
The compound's chemical behavior is influenced by its deuterated structure, which can affect its pharmacokinetics and stability during analysis .
Psilocybin-d4 serves significant roles in scientific research:
The synthesis of deuterated psilocybin analogs requires strategic deuteration at metabolically vulnerable positions. Psilocybin-d4 specifically incorporates four deuterium atoms at the terminal methyl groups of the dimethylaminoethyl side chain (N,N-(CD₃)₂). This positioning targets the primary site of oxidative metabolism, where cytochrome P450 enzymes catalyze N-demethylation. Modern synthetic routes leverage advanced intermediates and protecting group strategies to achieve high isotopic incorporation. A prominent approach involves:
Table 1: Comparison of Synthetic Routes for Psilocybin-d4
Method | Isotopic Purity (%) | Overall Yield (%) | Key Advantages |
---|---|---|---|
Reductive Deuteration | 99.8 | 42 | High regioselectivity |
Late-Stage Alkylation | 95–98 | 65 | Shorter synthesis sequence |
Biocatalytic Phosphorylation | 99.5 | 28 | Avoids harsh phosphorylation conditions |
Homogeneous catalysis enables efficient deuterium incorporation into pre-synthesized psilocybin scaffolds. Key advancements include:
Deuteration significantly alters psilocybin’s pharmacokinetic profile without modifying receptor interactions:
Table 2: Pharmacokinetic Parameters of Psilocybin Analogs in Preclinical Models
Parameter | Psilocybin | Psilocybin-d4 | Change (%) |
---|---|---|---|
Cₘₐₓ (ng/mL) | 42.3 ± 5.1 | 27.6 ± 3.8 | ↓35 |
t₁/₂ (h) | 2.1 ± 0.3 | 3.8 ± 0.4 | ↑81 |
AUC₀–∞ (h·ng/mL) | 110 ± 15 | 105 ± 12 | ↔ |
Metabolic Clearance (mL/min/kg) | 32 ± 4 | 18 ± 3 | ↓44 |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4